Disulfide, bis(4-nitrobenzoyl)
Description
Contextualization within Organic Sulfur Chemistry and Diacyl Disulfides
Organic sulfur chemistry is a broad field that explores the properties, synthesis, and reactions of compounds containing carbon-sulfur bonds. Within this domain, disulfides (R-S-S-R') represent a crucial functional group. The disulfide bond is a covalent linkage that plays a significant role in the structural chemistry of proteins and has been harnessed for various applications in synthetic chemistry. ontosight.ai
Disulfide, bis(4-nitrobenzoyl) belongs to a specific subclass known as diacyl disulfides. These are characterized by the disulfide linkage being flanked by two carbonyl groups (R-C(O)-S-S-C(O)-R). This structural feature distinguishes them from the more common diaryl or dialkyl disulfides. Diacyl disulfides are known to be reactive species. nih.gov They are susceptible to nucleophilic attack and can serve as precursors to other reactive sulfur species. For instance, research has shown that diacyl disulfides can be triggered by certain nucleophiles, such as amines, to produce hydrogen persulfide (H₂S₂), a molecule of interest in chemical biology. nih.gov The synthesis of diacyl disulfides is often achieved through the oxidation of the corresponding thioacids. nih.gov
Significance of Aromatic Disulfides as Synthetic Intermediates and Functional Motifs
Aromatic disulfides, which contain one or more aromatic rings attached to the disulfide bond, are valuable as synthetic intermediates. The disulfide bond can be cleaved under reductive conditions to generate thiols, which are versatile building blocks in organic synthesis. ontosight.ai Furthermore, the reactivity of the aromatic ring itself can be influenced by the disulfide moiety. The presence of electron-withdrawing groups, such as the nitro groups in Disulfide, bis(4-nitrobenzoyl), can activate the aromatic ring towards nucleophilic aromatic substitution. smolecule.comresearchgate.net
Beyond their role as intermediates, aromatic disulfides serve as important functional motifs in materials science and medicinal chemistry. The dynamic nature of the disulfide bond, which can undergo reversible cleavage and formation, makes it a key component in the design of stimulus-responsive materials. mdpi.com These materials can change their properties in response to external stimuli like redox agents or light. This has led to the development of self-healing polymers, controlled-release drug delivery systems, and dynamic covalent networks. mdpi.com Aryl disulfides are particularly favored in these applications due to the mild conditions required for their S-S bond scission. mdpi.com
Overview of Research Trajectories for Disulfide, bis(4-nitrobenzoyl)
While specific research focused solely on Disulfide, bis(4-nitrobenzoyl) is not extensively documented, its structural features suggest several potential research trajectories based on the established chemistry of related compounds.
Precursor for Reactive Sulfur Species: Building on the finding that diacyl disulfides can generate H₂S₂, a potential research avenue is the investigation of Disulfide, bis(4-nitrobenzoyl) as a controlled-release source of H₂S₂ or other reactive sulfur species. nih.gov The electron-withdrawing nitro groups are expected to modulate the reactivity of the diacyl disulfide core, potentially allowing for fine-tuning of the release kinetics. smolecule.com
Development of Redox-Responsive Materials: The presence of a cleavable disulfide bond makes this compound a candidate for incorporation into redox-responsive polymers and materials. mdpi.comnih.gov Research could explore its use as a cross-linker in hydrogels or elastomers, where the cleavage of the disulfide bond under reducing conditions would lead to a change in the material's mechanical properties. Such materials have applications in drug delivery and tissue engineering.
Energy Storage Applications: Disulfides are a class of redox-active organic compounds that have been investigated as alternative materials for cathodes in lithium-ion batteries. nih.gov The disulfide bond undergoes a reversible two-electron reduction, making it an attractive candidate for energy-dense materials. The electrochemical properties of disulfides can be tuned by the neighboring functional groups. nih.gov Therefore, Disulfide, bis(4-nitrobenzoyl) could be explored as a component in redox-active polymers for energy storage, with the nitro groups influencing its electrochemical potential and performance.
Reagent in Organic Synthesis: The compound could serve as a reagent for the introduction of the 4-nitrobenzoylthio group onto other molecules through thiol-disulfide exchange reactions. This could be useful in the synthesis of complex molecules or in the temporary protection of thiol groups.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65032-59-9 |
|---|---|
Molecular Formula |
C14H8N2O6S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
S-(4-nitrobenzoyl)sulfanyl 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C14H8N2O6S2/c17-13(9-1-5-11(6-2-9)15(19)20)23-24-14(18)10-3-7-12(8-4-10)16(21)22/h1-8H |
InChI Key |
UAKSUXAKLJZQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)SSC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Disulfide, Bis 4 Nitrobenzoyl
Precursor Chemistry and Synthetic Pathway Design
The synthesis of Disulfide, bis(4-nitrobenzoyl), a symmetrical diacyl disulfide, can be approached through several strategic pathways. The design of these syntheses hinges on the selection of appropriate precursors and reaction conditions to efficiently form the disulfide linkage. Key precursors include 4-nitrobenzoyl thiols and 4-nitrobenzoyl chlorides, which lend themselves to either oxidative coupling or nucleophilic displacement reactions.
Oxidative Coupling Strategies of 4-Nitrobenzoyl Thiols
Oxidative coupling of the corresponding thiol, 4-nitrobenzoyl thiol, represents a primary route for the formation of Disulfide, bis(4-nitrobenzoyl). This method involves the oxidation of the thiol's sulfhydryl group (-SH) to form a disulfide bond (-S-S-).
Utilization of Mild Oxidizing Agents (e.g., Iodine, DMSO)
The choice of oxidizing agent is critical to ensure high yields and minimize side reactions. Mild oxidizing agents are generally preferred for this transformation.
Iodine (I₂): Iodine is a classic and effective reagent for the oxidation of thiols to disulfides. The reaction proceeds under mild conditions and is often high-yielding. The stoichiometry of the reaction involves two equivalents of the thiol reacting with one equivalent of iodine to produce the disulfide and two equivalents of hydrogen iodide.
Dimethyl Sulfoxide (B87167) (DMSO): DMSO can serve as both a solvent and an oxidizing agent in the synthesis of disulfides from thiols. organic-chemistry.org Copper-catalyzed reactions in aqueous DMSO have been shown to be effective for the synthesis of diaryl disulfides from aryl iodides, with DMSO facilitating the oxidative dimerization of the intermediate aryl thiols. organic-chemistry.org This suggests its potential applicability in the direct oxidation of 4-nitrobenzoyl thiol. The mechanism involves the transfer of an oxygen atom from DMSO to the sulfur of the thiol.
Optimization of Solvent Polarity and Temperature
The efficiency of the oxidative coupling reaction is significantly influenced by the solvent system and reaction temperature.
Solvent Polarity: The polarity of the solvent can affect the rate and outcome of the reaction. For instance, in copper-catalyzed syntheses of diaryl disulfides, switching the solvent from aqueous DMSO to aqueous DMF can alter the product from the disulfide to the corresponding arylthio acetic acid. organic-chemistry.org This highlights the critical role of the solvent in directing the reaction pathway. Generally, solvents that can solubilize both the thiol precursor and the oxidizing agent are chosen.
Temperature: Reaction temperature is another key parameter to control. While many oxidative couplings can proceed at room temperature, gentle heating may be required to increase the reaction rate. However, excessive temperatures should be avoided to prevent thermal decomposition of the reactants or products.
Nucleophilic Displacement Approaches
An alternative synthetic strategy involves the formation of the disulfide bond through nucleophilic displacement reactions. This typically involves reacting an electrophilic acyl source with a nucleophilic disulfide species.
Reaction of Acyl Chlorides with Disulfide Anions (e.g., Sodium/Lithium/Hydrogen Disulfide)
A common and effective method for synthesizing diacyl disulfides is the reaction of an acyl chloride, in this case, 4-nitrobenzoyl chloride, with a source of the disulfide dianion (S₂²⁻). researchgate.net 4-Nitrobenzoyl chloride is a suitable precursor due to the electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. solubilityofthings.com
Sodium Disulfide (Na₂S₂): Sodium disulfide, prepared from sodium sulfide (B99878) and elemental sulfur, is a readily available reagent for this transformation. google.com The reaction is typically carried out in a suitable solvent.
Lithium Disulfide (Li₂S₂): Similar to sodium disulfide, lithium disulfide can also be employed as the disulfide source. researchgate.net
Hydrogen Disulfide (H₂S₂): While less common due to its instability, hydrogen disulfide can also react with acyl chlorides to form diacyl disulfides. researchgate.net
Recent advancements have also explored the use of samarium diiodide to reduce elemental sulfur, which then reacts with acyl chlorides to produce diacyl disulfides in high yields. researchgate.net
Phase Transfer Catalysis in Two-Phase Systems
To overcome the solubility issues between an aqueous solution of the disulfide anion and an organic solution of the acyl chloride, phase transfer catalysis (PTC) is a powerful technique. researchgate.netnitrkl.ac.in A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the disulfide anion from the aqueous phase to the organic phase where the reaction with the acyl chloride occurs. nitrkl.ac.inresearchgate.net This method often leads to higher yields and milder reaction conditions. For example, sec-butyl disulfide has been synthesized from sec-butyl chloride and a sulfur-sodium hydroxide (B78521) mixture using tetrabutylammonium (B224687) bromide as a phase transfer catalyst, achieving an average yield of 84.95%. asianpubs.org
Table 1: Comparison of Synthetic Methodologies for Diacyl Disulfides
| Methodology | Precursors | Key Reagents/Catalysts | Advantages | Potential Challenges |
|---|---|---|---|---|
| Oxidative Coupling | Thiols (e.g., 4-Nitrobenzoyl Thiol) | Mild Oxidants (Iodine, DMSO), Copper Catalysts organic-chemistry.org | Mild reaction conditions, often high-yielding. | Availability and stability of thiol precursor. |
| Nucleophilic Displacement | Acyl Chlorides (e.g., 4-Nitrobenzoyl Chloride) solubilityofthings.comsigmaaldrich.com | Disulfide Anions (Na₂S₂, Li₂S₂) researchgate.net | Utilizes readily available acyl chlorides. | Requires careful control of stoichiometry and reaction conditions. |
| Phase Transfer Catalysis | Acyl Chlorides, Disulfide Source | Phase Transfer Catalysts (e.g., Tetrabutylammonium Bromide) researchgate.netasianpubs.org | Overcomes phase-solubility issues, can lead to higher yields. nitrkl.ac.in | Requires selection of appropriate catalyst and solvent system. |
Sulfur Transfer Reactions
Sulfur transfer reactions are a cornerstone in the synthesis of disulfides, providing versatile pathways to construct the S-S bond. For diacyl disulfides, these methods often involve the reaction of an acylating agent with a sulfur source, where the sulfur is transferred in a specific oxidation state.
One prominent method involves the direct use of elemental sulfur. In a notable approach, elemental sulfur is reduced by samarium diiodide (SmI₂) at room temperature. This reaction generates samarium disulfides, which serve as the active sulfur transfer agent. These intermediates subsequently react with an acyl chloride, such as 4-nitrobenzoyl chloride, in the presence of a co-solvent like hexamethylphosphoramide (B148902) (HMPA) to produce the corresponding diacyl disulfide in high yields. researchgate.net The general mechanism involves the formation of a nucleophilic disulfide species that attacks the electrophilic carbonyl carbon of the acyl chloride.
Another class of sulfur transfer agents includes N-thiohydroxy succinimide (B58015) esters (NTSEs). These reagents are highly versatile and can act as acylthio surrogates. NTSEs can be used in the synthesis of acyl disulfides through selective cleavage of the N-S bond, offering a controlled method for forming the disulfide linkage under specific reaction conditions. organic-chemistry.org
The synthesis can also be approached from thioacids. The corresponding thioacid to the target molecule, 4-nitrobenzenecarbothioic S-acid, can be oxidized to form the symmetrical Disulfide, bis(4-nitrobenzoyl). Common oxidizing agents like iodine are effective for this transformation. nih.gov This method proceeds through the formation of a sulfenyl iodide intermediate, which then reacts with another thioacid molecule.
These sulfur transfer methodologies represent key strategies for the targeted synthesis of Disulfide, bis(4-nitrobenzoyl), each offering distinct advantages in terms of reagent availability, reaction conditions, and substrate scope.
Yield Enhancement and Purity Considerations in Synthesis
Optimizing reaction yield and ensuring high purity are paramount in the synthesis of Disulfide, bis(4-nitrobenzoyl). The choice of synthetic method, reaction conditions, and purification techniques significantly influences the outcome.
Several factors can be manipulated to enhance yield. In methods utilizing acyl chlorides, the purity of the starting material is critical, as impurities can lead to side reactions. The reaction temperature, solvent, and stoichiometry of the reagents must be carefully controlled. For instance, the samarium diiodide method reports high yields, which are attributed to the mild reaction conditions and the efficient generation of the samarium disulfide intermediate. researchgate.net
Phase transfer catalysis (PTC) represents another strategy to improve reaction efficiency and yield, particularly in biphasic systems. documentsdelivered.com By facilitating the transfer of reactants between an aqueous and an organic phase, PTC can enhance reaction rates and lead to cleaner product formation, simplifying purification. Although specific applications to Disulfide, bis(4-nitrobenzoyl) are not extensively detailed, the synthesis of other diacyl sulfides has benefited from this approach. documentsdelivered.com
Purity is typically assessed using standard analytical techniques such as Thin Layer Chromatography (TLC) for monitoring reaction progress and Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural confirmation of the final product. Purification is commonly achieved through recrystallization or column chromatography, which effectively removes unreacted starting materials and byproducts. The stability of diacyl disulfides is a key consideration; they can be susceptible to hydrolysis, especially in aqueous or basic conditions, which can affect the isolated yield and purity. nih.gov
The following table summarizes yields reported for various synthetic methods for analogous symmetrical disulfides, providing a comparative overview.
| Synthetic Method | Substrate Type | Reported Yield (%) | Reference |
|---|---|---|---|
| SmI₂ / S₈ Reduction | Acyl Chlorides | High | researchgate.net |
| Iodine Oxidation | Thioacids | Not specified, but effective | nih.gov |
| Phase Transfer Catalysis | Acyl Halides | Good to Excellent | documentsdelivered.com |
| Ascorbic Acid Catalysis | Thiols | High (92-99%) | mobt3ath.comresearchgate.net |
| Copper Catalysis | Aryl Iodides | Very Good | organic-chemistry.org |
Green Chemistry Principles in Synthetic Route Development
Key green chemistry principles applicable to this synthesis include:
Waste Prevention and Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. youtube.com For example, catalytic methods are preferred over stoichiometric reagents because they generate less waste. youtube.com The oxidation of a thioacid, for instance, can have high atom economy if the oxidant is chosen carefully.
Use of Safer Solvents and Auxiliaries : A major focus is replacing hazardous organic solvents with greener alternatives. youtube.com Research has shown that oxidative coupling of thiols to form disulfides can be efficiently carried out in bio-based solvents like ethyl lactate (B86563) or even in water, eliminating the need for volatile and often toxic organic solvents. mobt3ath.comrsc.org While the samarium diiodide method is effective, the use of HMPA is a significant drawback due to its toxicity. researchgate.net Developing this reaction in a greener solvent would be a key improvement.
Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. youtube.com Many modern catalytic systems, such as the use of ascorbic acid for thiol oxidation, operate effectively at room temperature, offering a significant advantage over methods requiring heating. researchgate.net
Use of Renewable Feedstocks : While the starting material, 4-nitrobenzoic acid, is derived from petrochemical sources, the principles of green chemistry encourage the exploration of bio-based precursors as they become available. youtube.com
Catalysis : The use of catalysts is a cornerstone of green chemistry. Catalytic amounts of reagents are preferable to stoichiometric amounts. For disulfide synthesis, catalysts like copper, organocatalysts such as riboflavin, and even simple, renewable substances like ascorbic acid have been shown to be highly effective, reducing waste and often allowing for milder reaction conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org
By integrating these principles, the synthesis of Disulfide, bis(4-nitrobenzoyl) can be made more sustainable, safer, and more efficient, aligning with the broader goals of modern chemical manufacturing.
Mechanistic Investigations of Reactivity and Transformation Pathways
Cleavage Reactions of the Disulfide Bond
The sulfur-sulfur bond in Disulfide, bis(4-nitrobenzoyl), is susceptible to cleavage through several mechanisms, including nucleophilic attack, reduction, and radical-mediated homolysis.
The reaction of disulfides with thiols, known as thiol-disulfide exchange, is a fundamental process in chemistry and biology. beilstein-journals.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism at the sulfur atom. nih.gov The key nucleophile in this process is the thiolate anion (RS⁻), which is significantly more reactive than its corresponding protonated thiol (RSH). researchgate.net The reaction involves the attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a transient, linear trisulfide-like transition state. nih.gov Subsequently, a new disulfide is formed, and a different thiolate anion is released as a leaving group.
The kinetics of thiol-disulfide exchange are influenced by the pKa of the participating thiols. A Brønsted-type correlation, which relates the reaction rate constant to the acidity of the attacking thiol, has been observed in studies of similar disulfides. For instance, the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent), a compound structurally related to Disulfide, bis(4-nitrobenzoyl), by various thiols exhibits a Brønsted coefficient (βnuc) of approximately 0.5. harvard.edu This value suggests that the transition state has a significant degree of bond formation between the nucleophilic sulfur and the disulfide sulfur.
| Attacking Thiol | pKa | Second-Order Rate Constant (k) at pH 7 (M⁻¹s⁻¹) |
| Cysteine | 8.3 | 2.9 |
| N-acetylcysteine | 9.5 | 0.16 |
| Glutathione (B108866) | 8.8 | 0.89 |
This data is for the reduction of Ellman's reagent and is presented as a proxy for the reactivity of Disulfide, bis(4-nitrobenzoyl). nih.gov
The disulfide bond can be cleaved by various reducing agents. A common method involves the use of phosphines, such as triphenylphosphine (B44618) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reaction also proceeds through an SN2 mechanism, where the phosphorus atom of the phosphine (B1218219) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide. nih.govresearchgate.net This attack results in the formation of a phosphonium-thiolate ion pair intermediate, which then resolves to yield the corresponding thiol and a phosphine sulfide (B99878). nih.gov The reaction is often irreversible, particularly with reagents like TCEP. nih.gov
Electrochemical reduction offers another pathway for disulfide bond cleavage. chemistryviews.orgnih.gov This method can be performed under mild conditions and can be finely controlled by the applied potential. Studies on related compounds, such as 4-nitrobenzyl phenyl thioether, have shown that the reduction can proceed in a stepwise manner. researchgate.netuab.cat The initial step is a reversible one-electron transfer, followed by a second electron transfer that leads to the cleavage of the carbon-sulfur bond. researchgate.netuab.cat For Disulfide, bis(4-nitrobenzoyl), a similar two-electron reduction process would be expected to cleave the S-S bond, generating two equivalents of the 4-nitrobenzoylthiolate anion. Recent advancements have also explored the use of vitamin B12 as an electrocatalyst for the reduction of disulfide bonds in a variety of molecules, including proteins. nih.govchemrxiv.org
The disulfide bond can undergo homolytic cleavage upon exposure to heat or light, generating two thiyl radicals (RS•). beilstein-journals.orgd-nb.info The presence of the aromatic rings in Disulfide, bis(4-nitrobenzoyl) would facilitate this process, as the resulting thiyl radicals can be stabilized by resonance. Photochemical studies on aromatic disulfides have demonstrated that irradiation with light can efficiently generate arylthiyl radicals. beilstein-journals.orgd-nb.inforsc.org
These highly reactive thiyl radicals can participate in a variety of subsequent reactions, including:
Hydrogen abstraction: The thiyl radical can abstract a hydrogen atom from a suitable donor, leading to the formation of the corresponding thiol. rsc.org
Addition to unsaturated bonds: Thiyl radicals can add to alkenes and alkynes, initiating radical chain reactions. beilstein-journals.org
Dimerization: Two thiyl radicals can recombine to reform the disulfide bond. nsf.gov
The specific pathway taken depends on the reaction conditions and the presence of other reactive species.
Reactivity of the 4-Nitrobenzoyl Moiety
The chemical behavior of the aromatic rings in Disulfide, bis(4-nitrobenzoyl) is significantly influenced by the presence of the electron-withdrawing nitro groups.
The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its effect through both the inductive effect (-I) and the resonance effect (-M). nih.gov This strong electron-withdrawing nature has a profound impact on the reactivity of the benzene (B151609) ring.
The electron-withdrawing properties of the nitro group decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This is in stark contrast to the typical electrophilic substitution reactions of benzene. The nitro group is most effective at activating the positions ortho and para to it for nucleophilic attack. libretexts.orgquora.com
The mechanism of SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. quora.comnih.gov The negative charge of this complex is delocalized over the aromatic system and is particularly well-stabilized by the nitro group at the ortho or para position. The subsequent departure of a leaving group restores the aromaticity of the ring.
While the disulfide group itself is not a typical leaving group in SNAr reactions, the presence of the nitro group significantly enhances the electrophilicity of the aromatic ring in Disulfide, bis(4-nitrobenzoyl). This increased electrophilicity could facilitate reactions with strong nucleophiles at the carbon atoms of the aromatic ring, although cleavage of the more labile disulfide bond would likely be the preferred reaction pathway under most conditions.
Reduction Pathways of Nitro Groups
The reduction of the nitro groups in aromatic compounds can proceed through various pathways, ultimately leading to the corresponding anilines. Common methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com
Catalytic Hydrogenation: This method employs catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide to reduce nitroarenes to anilines. wikipedia.org
Metal-Mediated Reduction: Metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid are effective for this transformation. masterorganicchemistry.com
The reduction process is a six-electron transfer that sequentially forms nitroso, N-hydroxylamino, and finally the amino group. nih.gov The initial reduction to the nitroso intermediate is often the rate-limiting step. nih.gov It's noteworthy that while lithium aluminium hydride can reduce aliphatic nitro compounds, it tends to form azobenzenes with aromatic nitro compounds. masterorganicchemistry.com
In biological systems or under specific catalytic conditions, the reduction can be highly chemoselective. For instance, certain nitroreductases can selectively reduce the nitro group to a hydroxylamino group. nih.gov A metal-free system using bis(neopentylglycolato)diboron (B2nep2) and 4,4′-bipyridyl as an organocatalyst has been developed for the reduction of nitroarenes to anilines, proceeding through nitrosobenzene (B162901) and N,N-diborylaniline intermediates. organic-chemistry.org
The reduction of nitroaromatics is a cornerstone of industrial chemistry, with various reagents and conditions available to achieve the desired transformation. wikipedia.org The choice of reducing agent and reaction conditions can influence the final product, allowing for the selective formation of amines, hydroxylamines, or other reduction products. wikipedia.orgnih.gov
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Method | Product(s) | Notes |
|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Anilines | Widely used and efficient. wikipedia.org |
| Fe, Sn, or Zn in acid | Anilines | A classic and reliable method. masterorganicchemistry.com |
| Sodium Hydrosulfite | Anilines | Can be used for selective reductions. wikipedia.org |
| Zinc dust and Ammonium (B1175870) Chloride | Hydroxylamines | Milder reduction conditions. wikipedia.org |
| Diborane | Hydroxylamines | Effective for aliphatic nitro compounds. wikipedia.org |
| Tin(II) Chloride | Oximes | Useful for partial reduction. wikipedia.org |
Acyl Transfer Reactions
Acyl transfer reactions involve the transfer of an acyl group (R-C=O) from one molecule to another and are fundamental in organic and biochemistry. youtube.com In the context of disulfide, bis(4-nitrobenzoyl), the carbonyl groups are susceptible to nucleophilic attack, leading to acyl transfer. These reactions are often referred to as nucleophilic acyl substitution. youtube.com
The mechanism of these reactions is typically a two-step process:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. youtube.com
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. youtube.com
Studies on related systems, such as the acyl transfer reactions of 2,4-dinitrophenyl furoates with phenoxides, have shown that the reaction proceeds through an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com The nature of the nucleophile plays a significant role in the reaction kinetics and mechanism. mdpi.com For instance, a shift in the rate-determining step has been observed when changing the nucleophile from secondary amines to phenoxides. mdpi.com
The reactivity in acyl transfer reactions is influenced by the stability of the leaving group. In the case of disulfide, bis(4-nitrobenzoyl), the leaving group would be a 4-nitrobenzoylthiolate anion. The electron-withdrawing nitro group would help to stabilize the negative charge on the sulfur atom, making it a relatively good leaving group.
Chemo- and Regioselectivity in Complex Reaction Systems
In molecules with multiple reactive sites, such as disulfide, bis(4-nitrobenzoyl), chemo- and regioselectivity become critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential reaction at one position over another.
For disulfide, bis(4-nitrobenzoyl), the primary reactive sites are the disulfide bond and the two nitro-substituted benzoyl groups.
Disulfide Bond Cleavage vs. Nitro Group Reduction: In the presence of a reducing agent, a key chemoselective challenge is whether the disulfide bond will be cleaved or the nitro groups will be reduced. The outcome will depend on the specific reducing agent and reaction conditions. For example, mild reducing agents might selectively cleave the disulfide bond, leaving the nitro groups intact, while stronger reducing agents could reduce both functionalities.
Acyl Transfer vs. Other Reactions: In the presence of a nucleophile, the chemoselectivity between acyl transfer at the carbonyl group and nucleophilic attack at the disulfide bond would need to be considered.
Disulfide-catalyzed reactions themselves can exhibit high regioselectivity. For instance, the disulfide-catalyzed [3 + 2] cycloaddition of three-membered rings with substituted olefins proceeds with high regioselectivity to form five-membered rings. beilstein-journals.org
Reaction Kinetics and Thermodynamic Analysis of Disulfide Transformations
The study of reaction kinetics provides insights into the rates of chemical reactions and the factors that influence them, while thermodynamic analysis helps to understand the energy changes and spontaneity of these transformations.
For the acyl transfer reactions of related esters, second-order kinetics have been observed, indicating that the rate is dependent on the concentrations of both the substrate and the nucleophile. mdpi.com Kinetic parameters such as βacyl and ρ(x) values can provide information about the transition state structure. For example, the large negative βacyl values observed in the reaction of 2,4-dinitrophenyl furoates suggest a significant build-up of positive charge at the carbonyl carbon in the transition state, consistent with a rate-determining nucleophilic attack. mdpi.com
The electrochemical reduction of disulfides has also been studied to understand the electron-transfer processes involved. This research is crucial for developing new electrochemical applications.
Spectroscopic Data for Disulfide, bis(4-nitrobenzoyl) Currently Unavailable
Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and crystallographic data for the chemical compound Disulfide, bis(4-nitrobenzoyl) remains elusive. As a result, the generation of a detailed article focusing on its molecular architecture as per the requested outline is not possible at this time.
It is crucial to distinguish Disulfide, bis(4-nitrobenzoyl) from a similarly named but structurally different compound, Bis(4-nitrophenyl) disulfide (CAS Number: 100-32-3). cymitquimica.comtcichemicals.comnist.govsigmaaldrich.com The key structural difference is the presence of two carbonyl (C=O) groups in Disulfide, bis(4-nitrobenzoyl), which are absent in Bis(4-nitrophenyl) disulfide. This structural variance would lead to significant differences in their respective spectroscopic data.
Searches for "Disulfide, bis(4-nitrobenzoyl)" consistently yield results for "Bis(4-nitrophenyl) disulfide". cymitquimica.comtcichemicals.comnist.govsigmaaldrich.com While spectroscopic data exists for the latter, as well as for other related compounds such as the meta-substituted isomer, Bis(3-nitrophenyl) disulfide (CAS Number: 106274-98-0), and Bis(p-nitrobenzyl) disulfide , this information is not applicable to the specifically requested para-benzoyl compound. chemicalbook.comchemspider.comchemnet.com
To ensure scientific accuracy and avoid the presentation of misleading information, the generation of an article with detailed sections on NMR and vibrational spectroscopy for "Disulfide, bis(4-nitrobenzoyl)" cannot be completed without verifiable data for the precise molecule . Further research or access to proprietary chemical data libraries would be necessary to elucidate the specific spectroscopic characteristics of this compound.
Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of Disulfide, bis(4-nitrobenzoyl).
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Disulfide, bis(4-nitrobenzoyl), HRMS verifies the molecular ion peaks, such as [M+H]⁺ or [M-H]⁻, and their isotopic patterns, which are characteristic of the presence of sulfur atoms. This precise mass determination helps to confirm the molecular formula.
Table 1: HRMS Data for Disulfide, bis(4-nitrobenzoyl) Analogs
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Disulfide, bis(2-nitrophenyl) | C₁₂H₈N₂O₄S₂ | 307.99254909 |
| Disulfide, bis(4-nitrophenyl) | C₁₂H₈N₂O₄S₂ | 308.333 |
This table presents calculated mass data for related disulfide compounds to illustrate the precision of HRMS.
X-ray Diffraction Analysis for Solid-State Molecular Conformation
X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in its crystalline form, including bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a molecule. In a related compound, bis(2-pyridyl)selenide, X-ray analysis revealed a twisted conformation with a specific dihedral angle between the two aromatic rings. scispace.com For Disulfide, bis(4-nitrobenzoyl), this technique would precisely measure the lengths of the disulfide bond (S-S), the carbonyl-sulfur bonds (C-S), and the bonds within the nitrobenzoyl groups. It would also determine the bond angles, providing a complete geometric description of the molecule. The strong electron-withdrawing nature of the nitro group is expected to influence the torsional strain around the disulfide bond.
Table 2: Representative Bond Lengths and Angles in Disulfide-Containing Structures
| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| S-S | ~2.05 | C-S-S: ~103 |
| C-S | ~1.78 | S-S-C: ~103 |
This table provides typical values for disulfide bonds to illustrate the type of data obtained from X-ray diffraction.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to monitor the progress of chemical reactions. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.
The UV-Vis spectrum of a disulfide compound is characterized by electronic transitions involving the disulfide bond and any chromophores present in the molecule. For Disulfide, bis(4-nitrobenzoyl), the nitro-substituted aromatic rings are strong chromophores. The spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic rings and potentially n → σ* transitions associated with the disulfide bond. libretexts.orgyoutube.com The wavelength of maximum absorbance (λmax) for the disulfide bond itself is sensitive to the C-S-S-C dihedral angle. nih.gov This technique is also valuable for monitoring reactions involving the formation or cleavage of the disulfide bond, as the disappearance of reactants and the appearance of products can be tracked by changes in the UV-Vis spectrum.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Disulfide, bis(4-nitrobenzoyl) |
| Disulfide, bis(2-nitrophenyl) |
| Disulfide, bis(4-nitrophenyl) |
| Bis(thiobenzoyl) Disulfide |
Monitoring Disulfide Bond Formation and Cleavage
The dynamic nature of the disulfide bond in Disulfide, bis(4-nitrobenzoyl) allows for its formation and cleavage to be monitored in real-time using various spectroscopic techniques. This is of significant interest in fields such as biochemistry and materials science, where the reversible nature of disulfide bonds is often exploited.
Raman Spectroscopy: This technique has proven to be a valuable tool for observing the disulfide bond directly. The formation of 4-nitrophenyl disulfide from its precursor, p-nitrothiophenol, can be tracked by the appearance of a characteristic stretching vibration of the S-S bond. Research has identified a Raman peak at approximately 529 cm⁻¹ corresponding to the S-S stretch, providing a clear marker for the presence of the disulfide linkage. researchgate.net
UV-Vis Spectroscopy: The cleavage of the disulfide bond in Disulfide, bis(4-nitrobenzoyl), particularly through thiol-disulfide exchange reactions, can be conveniently monitored using UV-Vis spectroscopy. The reaction with a thiol-containing reducing agent, such as glutathione (B108866), results in the formation of the 4-nitrothiophenolate anion, which exhibits a strong absorbance at a specific wavelength. This change in absorbance over time allows for the kinetic analysis of the cleavage reaction.
The table below outlines the key spectroscopic methods used to monitor the disulfide bond dynamics.
| Spectroscopic Technique | Application | Observable Change |
| Raman Spectroscopy | Monitoring disulfide bond formation | Appearance of the S-S stretching band (~529 cm⁻¹) |
| UV-Vis Spectroscopy | Monitoring disulfide bond cleavage | Increase in absorbance due to the formation of 4-nitrothiophenolate |
The ability to spectroscopically monitor the state of the disulfide bond in Disulfide, bis(4-nitrobenzoyl) provides a powerful method for studying reaction kinetics and mechanisms involving this important class of compounds.
Theoretical and Computational Chemistry Approaches to Disulfide, Bis 4 Nitrobenzoyl
Quantum Chemical Calculations for Electronic Structure and Bonding
Detailed quantum chemical calculations for Disulfide, bis(4-nitrobenzoyl) are not extensively reported in existing literature. Such studies would typically involve the following:
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Disulfide, bis(4-nitrobenzoyl), DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate its total electronic energy. This information is foundational for understanding the molecule's stability and reactivity. However, specific studies detailing the optimized geometry and energy of this compound are not currently available.
Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. A comprehensive FMO analysis for Disulfide, bis(4-nitrobenzoyl) would provide insights into its electrophilic and nucleophilic nature, but such specific data is not found in the surveyed literature.
Electron Density Distribution and Molecular Electrostatic Potential (MEP) Analysis
The electron density distribution reveals how electrons are spread throughout the molecule, while the Molecular Electrostatic Potential (MEP) map illustrates the electrostatic potential on the surface of the molecule. The MEP is a valuable tool for predicting how a molecule will interact with other charged or polar species. For Disulfide, bis(4-nitrobenzoyl), an MEP analysis would identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). Specific MEP maps and detailed analyses for this compound are not presently documented in scientific publications.
Reaction Pathway Modeling and Transition State Analysis
Modeling reaction pathways and analyzing transition states are crucial for understanding the mechanisms of chemical reactions. For Disulfide, bis(4-nitrobenzoyl), this would involve computationally mapping the energy landscape of its potential reactions, such as cleavage of the disulfide bond. This analysis helps in identifying the most likely reaction mechanisms and the energy barriers that must be overcome. At present, there are no specific studies that model the reaction pathways or analyze the transition states for this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. A thorough conformational analysis and MD simulations of Disulfide, bis(4-nitrobenzoyl) would shed light on its flexibility and the preferred shapes it adopts. However, such detailed computational studies for this specific disulfide are not available in the current body of scientific literature.
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For Disulfide, bis(4-nitrobenzoyl), this would include predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (which correspond to peaks in an infrared spectrum). These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure. Specific, computationally predicted spectroscopic data for Disulfide, bis(4-nitrobenzoyl) have not been reported in the available literature.
Solvent Effects and Environmental Perturbations on Reactivity
The reactivity of Disulfide, bis(4-nitrobenzoyl), particularly the cleavage and formation of its disulfide (S-S) bond, is profoundly influenced by the surrounding solvent environment. Theoretical models and computational simulations have provided significant insights into these interactions, demonstrating that changes in solvent polarity can dramatically alter reaction rates and mechanisms.
Research Findings:
Studies on analogous disulfide compounds have shown that the rates of thiolate-disulfide interchange reactions are substantially faster in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), compared to protic solvents like water. harvard.edu This acceleration is attributed to the differential solvation of the reactants and the transition state. Polar aprotic solvents are less effective at solvating the anionic thiolate nucleophile through hydrogen bonding, leaving it more "naked" and, therefore, more reactive. harvard.edu Conversely, protic solvents stabilize the thiolate reactant through strong hydrogen bonds, increasing the activation energy required for the reaction to proceed.
The electron-withdrawing nature of the two nitro groups on the phenyl rings of Disulfide, bis(4-nitrobenzoyl) makes the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack. smolecule.com This inherent reactivity is further modulated by the solvent. In a polar solvent, the formation of the thiolate anion from a precursor thiol is stabilized, which can be a prerequisite for certain reactions involving the disulfide.
Computational studies on similar disulfide systems have employed quantum mechanical/molecular mechanical (QM/MM) methods to model the reaction pathways. These studies have highlighted the importance of explicit solvent molecules in stabilizing transition states and intermediates through hydrogen bonding and other electrostatic interactions. While specific computational data for Disulfide, bis(4-nitrobenzoyl) is not abundant in publicly available literature, the principles derived from related systems are directly applicable.
Environmental perturbations, such as the presence of light, can also significantly impact the reactivity of aryl disulfides. Photochemical cleavage of the S-S bond can lead to the formation of reactive thiyl radicals, initiating a cascade of further reactions. The efficiency of this process can also be solvent-dependent, with the solvent cage effect playing a role in the recombination or separation of the radical pair.
While detailed kinetic and thermodynamic data for the reaction of Disulfide, bis(4-nitrobenzoyl) across a wide range of solvents are not compiled in a single source, the available information strongly indicates a significant dependence of its reactivity on the solvent environment. The following table summarizes the expected qualitative effects of different solvent types on the reactivity of Disulfide, bis(4-nitrobenzoyl) based on general principles of disulfide chemistry.
| Solvent Type | Dielectric Constant (ε) | Expected Effect on Thiolate-Disulfide Interchange Rate | Rationale |
| Nonpolar (e.g., Hexane) | ~2 | Low | Poor solubility of polar reactants and transition states. |
| Polar Aprotic (e.g., DMSO, DMF) | > 30 | High | Minimal solvation of the nucleophilic thiolate, leading to higher reactivity. |
| Polar Protic (e.g., Water, Ethanol) | > 20 | Moderate to Low | Strong solvation of the nucleophilic thiolate via hydrogen bonding, stabilizing the reactant and increasing the activation energy. |
It is important to note that while these trends are generally expected, the specific kinetics and thermodynamics will also be influenced by other factors such as the nature of the attacking nucleophile and the temperature of the system. Further dedicated experimental and computational studies on Disulfide, bis(4-nitrobenzoyl) are necessary to quantify these solvent effects with high precision.
Exploration of Advanced Chemical Applications and Material Science Integration
Role as a Synthetic Reagent in Organic Transformations
Disulfide, bis(4-nitrobenzoyl) has emerged as a valuable tool in the arsenal (B13267) of synthetic organic chemists. Its unique structural features, characterized by a disulfide linkage flanked by two electron-withdrawing 4-nitrobenzoyl groups, impart distinct reactivity that can be harnessed for various chemical transformations.
Benzoylation and Nitrobenzoylation Reagent
While direct studies detailing the use of Disulfide, bis(4-nitrobenzoyl) as a primary benzoylating or nitrobenzoylating agent are not extensively documented in readily available literature, the inherent chemical nature of the molecule suggests its potential in such applications. The electrophilic character of the carbonyl carbons, enhanced by the strong electron-withdrawing nitro groups, makes them susceptible to nucleophilic attack. In principle, under specific reaction conditions, nucleophiles could attack the carbonyl group, leading to the transfer of a 4-nitrobenzoyl moiety. However, the reactivity of the disulfide bond often dominates, making this a less common application. The related compound, 4-nitrobenzoyl chloride, is more conventionally employed for these transformations due to the higher reactivity of the acyl chloride functionality. nii.ac.jp
Formation of Sulfur-Containing Compounds
The disulfide bond in Disulfide, bis(4-nitrobenzoyl) is the focal point of its reactivity for the synthesis of various sulfur-containing compounds. The electron-withdrawing nature of the 4-nitrobenzoyl groups makes the sulfur-sulfur bond susceptible to cleavage by nucleophiles. This reactivity allows for the introduction of a 4-nitrobenzoylthio moiety into other molecules.
For instance, the reaction with thiols can lead to the formation of unsymmetrical disulfides through a thiol-disulfide exchange mechanism. This process is of significant interest in synthetic and medicinal chemistry for the preparation of complex molecules containing disulfide bridges.
Disulfide Bridge Formation in Complex Organic Architectures
The ability of Disulfide, bis(4-nitrobenzoyl) to participate in thiol-disulfide exchange reactions makes it a potential reagent for the formation of disulfide bridges in complex organic molecules, including peptides and proteins. The introduction of disulfide bonds is a critical post-translational modification that plays a crucial role in determining the tertiary and quaternary structures of proteins, thereby influencing their biological activity and stability. The reaction of a cysteine residue's thiol group with Disulfide, bis(4-nitrobenzoyl) would result in a mixed disulfide, which could then react with another cysteine to form a disulfide bridge, releasing 4-nitrothiobenzoic acid as a byproduct. The selection of aromatic disulfides with electron-withdrawing groups can influence the rate and equilibrium of these exchange reactions.
Applications in Polymer Chemistry and Functional Materials
The dynamic nature of the disulfide bond in Disulfide, bis(4-nitrobenzoyl) and its analogs has been exploited in the field of polymer chemistry to create innovative functional materials with tunable properties.
Precursor for Dynamic Covalent Polymers
Disulfide, bis(4-nitrobenzoyl) serves as a key building block for the synthesis of dynamic covalent polymers. These polymers contain covalent bonds that can undergo reversible breaking and reformation under specific stimuli, such as heat, light, or chemical triggers. scilit.comresearchgate.netrsc.orgrsc.org The disulfide linkage is a prime example of a dynamic covalent bond, and its incorporation into polymer backbones or as cross-linkers imparts unique properties to the resulting materials. acs.org
The reversible nature of the disulfide bond allows for the rearrangement of the polymer network, leading to properties such as self-healing, adaptability, and recyclability. The rate of disulfide exchange can be tuned by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro groups in Disulfide, bis(4-nitrobenzoyl), can facilitate the exchange process. nih.gov
| Polymer Type | Monomers/Cross-linker | Key Features | Reference |
| Dynamic Poly(alkylurea-urethane) Networks | Aminoethanol compounds, trifunctional isocyanate, monofunctional capping agent | Reprocessable, remoldable, recyclable, crack healing, stress-relaxation. | springernature.com |
| Self-Healing Polyurethane-Urea Elastomers | Isocyanate, diamine chain extenders, hindered urea (B33335) bonds | High strength, high toughness, excellent self-healing properties. | nih.gov |
| Processable Poly(urea-urethane) Elastomer | Poly(urea-urethane) with aromatic disulfide bridges | Reprocessable by heat and pressure, potential for thermoset recycling. | researchgate.net |
Design of Self-Healing Materials (e.g., Ionogels)
A particularly exciting application of polymers derived from aromatic disulfides is in the creation of self-healing materials. These materials have the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. A close analog, bis(p-nitrophenyl) disulfide, has been successfully employed as a dynamic cross-linker in self-healing poly(urea-urethane) elastomers. nih.gov These elastomers demonstrate the ability to mend themselves at room temperature without the need for external catalysts.
The self-healing mechanism relies on the reversible disulfide exchange reactions within the polymer network. When a crack occurs, the disulfide bonds at the fracture surface can break and reform with disulfide bonds from the opposing surface, effectively "healing" the damage.
Ionogels , which are gels composed of a polymer network and an ionic liquid, represent a promising class of self-healing materials. The incorporation of dynamic disulfide cross-linkers into the polymer network of an ionogel can impart self-healing capabilities. While specific research on ionogels using Disulfide, bis(4-nitrobenzoyl) is limited, the principles established with other aromatic disulfides are directly applicable. The ionic liquid provides a medium for the disulfide exchange to occur, and the polymer network provides the structural integrity. These self-healing ionogels have potential applications in flexible electronics, soft robotics, and sensors.
| Material | Key Components | Healing Mechanism | Potential Applications |
| Self-Healing Ionogel | Polyurethane network, aromatic disulfide bonds, ionic liquid | Reversible disulfide exchange within the ionic liquid medium. | Stretchable electronic devices. |
| Granular Ionogel Inks | Zwitterionic microparticles, ionic liquids, photocurable acrylic monomer | Physical crosslinking via electronic interaction or hydrogen bonding, and covalent crosslinking. | 3D printed tough and stretchable ionotronics. |
| Bio-based Ionogel | Chitosan, dextran (B179266) oxide, ionic liquid, tannic acid | Dynamic Schiff-base bonds and hydrogen bonding. | Flexible strain sensors. |
Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “Disulfide, bis(4-nitrobenzoyl)” (CAS 65032-59-9) that strictly adheres to the requested advanced material science outline.
Searches for specific applications of "Disulfide, bis(4-nitrobenzoyl)" in the areas of redox-responsive materials, specific polymer network integrations, supramolecular assembly, steroidal derivatives, redox-responsive guest release, self-assembled monolayers, and advanced photochemical or electrochemical properties did not yield relevant research findings for this particular compound.
The available literature and search results focus on the broader class of disulfide-containing molecules or other specific aromatic disulfides. For instance, research exists for the related compound Bis(4-nitrophenyl) disulfide (CAS 100-32-3), which has a different chemical structure without the benzoyl carbonyl groups. This related compound has been investigated as a dynamic crosslinker in self-healing elastomers and for crystal growth applications. However, due to the structural differences, these findings cannot be accurately extrapolated to "Disulfide, bis(4-nitrobenzoyl)".
Similarly, the principles of using disulfide bonds for creating redox-responsive polymers, self-assembled monolayers, and materials for energy applications are well-established for other molecules. nih.govnih.govmtu.edu For example, disulfides like bis(5-amino-l,3,4-thiadiazol-2-yl) disulfide are used to create redox-active particles for energy storage, and various alkanethiol- and thioctic acid-based disulfides are used to form self-assembled monolayers on gold surfaces. nih.govmtu.edu
Given the strict requirement to focus solely on "Disulfide, bis(4-nitrobenzoyl)" and the lack of specific data for this compound in the requested contexts, generating the article as outlined would require speculation and could not be supported by scientifically accurate, citable findings. Therefore, it is not possible to fulfill the request while maintaining the required standards of accuracy and adherence to the specified compound.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of aromatic disulfides is a well-established field, but the pursuit of more sustainable and efficient methods remains a key objective. Future research on Disulfide, bis(4-nitrobenzoyl) could focus on developing green synthetic protocols that minimize waste and avoid harsh reagents.
Current synthetic strategies for symmetric disulfides often involve the oxidation of corresponding thiols. rsc.org Emerging sustainable methods, such as the air oxidation of thiols catalyzed by a simple base like triethylamine (B128534) (Et₃N) in a solvent like dimethylformamide (DMF), offer a greener alternative to traditional oxidants. rsc.org The acceleration of these reactions using ultrasound presents a promising avenue for energy-efficient synthesis. rsc.org
Another area of exploration involves the use of earth-abundant metal catalysts. Copper-catalyzed reactions, for instance, have shown great promise for the formation of disulfide bonds under mild conditions. organic-chemistry.org Research could be directed towards adapting these copper-catalyzed systems for the synthesis of Disulfide, bis(4-nitrobenzoyl), potentially starting from 4-nitrothiobenzoic acid or its derivatives. A patented process for preparing aromatic disulfides from inexpensive aromatic sulfonyl chlorides using an iodine catalyst also presents an economically viable route that could be optimized for this specific compound. google.com
| Potential Synthetic Route | Starting Material | Key Reagents/Conditions | Potential Advantages |
| Ultrasound-Assisted Air Oxidation | 4-nitrobenzoyl thiol | Et₃N, DMF, O₂ (air), Ultrasound | Energy efficient, rapid, uses air as oxidant rsc.org |
| Copper-Catalyzed Coupling | 4-nitrobenzoyl halide derivative | Copper(0) catalyst, disulfurating agent | Mild conditions, high functional group tolerance organic-chemistry.org |
| Iodine-Catalyzed Reduction/Oxidation | p-nitrobenzenesulfonyl chloride | Sodium bisulfite, Iodic acid, SO₂ | Use of inexpensive starting materials, catalyst recovery google.com |
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The interplay between the disulfide linkage and the powerful electron-withdrawing nitro groups is expected to impart unique reactivity to Disulfide, bis(4-nitrobenzoyl). The disulfide bond is inherently redox-active and can be cleaved under reducing conditions. nih.gov This reactivity is the basis for its use in dynamic covalent chemistry and self-healing materials. acs.org
Future investigations could explore the precise control over the cleavage and formation of the S-S bond in this specific molecule. The electron-deficient nature of the aromatic rings may influence the redox potential of the disulfide bond, making it more susceptible to nucleophilic attack. This could be exploited for developing highly selective sensors or release systems that respond to specific biological thiols like glutathione (B108866). nih.gov
Furthermore, the disulfide unit can participate in photo-reactions, such as the disulfide-yne reaction, which creates dynamic vinyl dithioether structures. rsc.org Exploring the photochemistry of Disulfide, bis(4-nitrobenzoyl) could open doors to novel light-controllable materials. The challenge lies in controlling the selectivity of reactions, potentially steering pathways towards desired products by tuning reaction conditions or using specific catalysts, a concept demonstrated in other catalytic systems. mdpi.comnih.gov Research into the selective oxidation of the sulfur atoms to form thiosulfinates or thiosulfonates could also yield novel derivatives with distinct properties and applications. youtube.com
Integration into Hybrid Material Systems and Nanotechnology
The functional attributes of Disulfide, bis(4-nitrobenzoyl) make it an excellent candidate for integration into advanced materials. Aromatic disulfides have already been successfully used as dynamic cross-linkers to create self-healing and recyclable polymer networks. acs.org The incorporation of Disulfide, bis(4-nitrobenzoyl) as a cross-linker could create materials where the mechanical properties can be modulated by redox stimuli.
In nanotechnology, disulfide bonds serve as versatile linkers for constructing redox-responsive drug delivery systems. nih.gov Nanoparticles or hydrogels functionalized with Disulfide, bis(4-nitrobenzoyl) could be designed to release a therapeutic cargo in the high-glutathione environment characteristic of tumor cells. nih.govacs.org The nitro groups could offer additional functionality, such as serving as a handle for further chemical modification or providing a signal for imaging applications upon reduction to an amino group.
The development of hybrid systems where Disulfide, bis(4-nitrobenzoyl) is conjugated to other functional molecules, such as polymers or biomacromolecules, is a fertile area for research. acs.org For example, its integration into redox-responsive hydrogels could lead to "on-demand" release systems for proteins or other biologics. acs.org
| Material System | Role of Disulfide, bis(4-nitrobenzoyl) | Potential Application | Key Feature |
| Self-Healing Polymers | Dynamic cross-linker | Recyclable thermosets, soft robotics | Reversible S-S bond cleavage and reformation acs.org |
| Redox-Responsive Nanocarriers | Reductively cleavable linker | Targeted cancer therapy | Release of cargo in high glutathione environments nih.gov |
| Functional Hydrogels | Redox-sensitive junction | Controlled release of biomolecules | Tunable degradation and drug release profile acs.org |
| Smart Surfaces | Photoreactive component | Dynamic and reactive surfaces | Light-controlled surface chemistry rsc.org |
Advanced Computational Methodologies for Predictive Material Design
Computational chemistry offers powerful tools to predict and understand the behavior of molecules and materials, accelerating the design process. mit.edunih.gov For Disulfide, bis(4-nitrobenzoyl), advanced computational methods can be employed to predict its geometric and electronic properties, as well as its reactivity.
Software platforms like "Disulfide by Design" (DbD) and other modeling algorithms can predict the stability and geometry of disulfide bonds within larger systems, such as proteins or polymers. researchgate.netnih.gov These tools could be adapted to model how Disulfide, bis(4-nitrobenzoyl) would behave as a cross-linker in a polymer network, predicting the resulting material's mechanical properties and self-healing efficiency. oup.com
Density Functional Theory (DFT) calculations could elucidate the mechanism of its synthesis and reactivity, providing insights into transition states and reaction pathways. acs.org This understanding is crucial for optimizing synthetic routes and controlling reaction selectivity. Multiscale modeling, which combines different computational techniques to study phenomena across various length and time scales, could be used to design complex material systems from the molecular level up, predicting macroscopic properties like toughness and elasticity. mit.edunih.gov This predictive power can significantly reduce the experimental effort required to develop new materials based on this functional disulfide.
Cross-Disciplinary Research Synergies in Functional Molecule Development
The full potential of Disulfide, bis(4-nitrobenzoyl) can be unlocked through synergistic research efforts that span multiple scientific disciplines.
Chemistry and Materials Science: Synthetic chemists can focus on developing efficient and sustainable routes to the molecule chemscene.com, while materials scientists can explore its incorporation into novel polymers, hydrogels, and nanocomposites with tailored properties like self-healing and controlled release. acs.orgacs.org
Biology and Medicine: The redox-responsive nature of the disulfide bond is highly relevant to biological systems. nih.govnih.gov Collaborations with biologists and medical researchers could lead to the development of new biocompatible materials, drug delivery vehicles that target specific disease environments nih.gov, and diagnostic tools.
Computational Science and Experimental Chemistry: A strong synergy exists between computational modeling and experimental work. Predictive models can guide experimental design, identifying the most promising material compositions and synthetic strategies. mit.edunih.gov In turn, experimental results provide crucial data to validate and refine the computational models, creating a powerful feedback loop for accelerated discovery. researchgate.netoup.com
By fostering these cross-disciplinary collaborations, the scientific community can harness the unique chemical properties of Disulfide, bis(4-nitrobenzoyl) to drive innovation in areas ranging from sustainable materials to advanced therapeutics.
Q & A
Q. What synthetic routes are recommended for preparing bis(4-nitrobenzoyl) disulfide, and how can reaction efficiency be optimized?
Bis(4-nitrobenzoyl) disulfide can be synthesized via oxidative coupling of 4-nitrobenzoyl thiols. A common method involves using mild oxidizing agents like iodine in ethanol or dimethyl sulfoxide (DMSO) to avoid over-oxidation to sulfonic acids. Reaction efficiency depends on solvent polarity, temperature (optimized at 25–40°C), and stoichiometric control of the oxidant. Monitoring via thin-layer chromatography (TLC) or UV-Vis spectroscopy (λ ~260–280 nm for disulfide bonds) ensures reaction completion .
Q. What spectroscopic techniques are critical for characterizing bis(4-nitrobenzoyl) disulfide?
Key techniques include:
- Raman spectroscopy : To identify the S–S stretching vibration (~500–550 cm⁻¹) and nitro group signals (~1350 cm⁻¹ for symmetric NO₂ stretching).
- NMR : H NMR in deuterated DMSO can resolve aromatic protons (δ 8.2–8.5 ppm for nitro-substituted benzene) and confirm disulfide linkage absence of thiol impurities.
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns consistent with sulfur atoms .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro group influence the molecular conformation and crystallinity of bis(4-nitrobenzoyl) disulfide?
The nitro group’s strong electron-withdrawing nature induces torsional strain in the disulfide bond, as observed in similar compounds like trisubstituted thioureas. X-ray crystallography reveals dihedral angles between the disulfide core and aromatic rings (e.g., ~65° in nitrobenzene derivatives), affecting packing efficiency. Intramolecular hydrogen bonds (e.g., N–H⋯O) may stabilize twisted conformations, while intermolecular interactions (C–H⋯O, π-stacking) govern supramolecular layer formation . Computational studies (DFT) can predict optimized geometries and compare them with experimental data to resolve discrepancies .
Q. What challenges arise in resolving the crystal structure of bis(4-nitrobenzoyl) disulfide using X-ray diffraction, and how can they be mitigated?
Key challenges include:
- Disorder in nitro groups : High thermal motion or positional disorder can complicate refinement. Using low-temperature data collection (e.g., 100 K) and constraints in software like SHELXL improves model accuracy .
- Twinning : If crystals exhibit twinning, the Flack parameter or Hooft statistics should be applied to validate chirality and correct for pseudo-centrosymmetry .
- Hydrogen bonding ambiguity : Hirshfeld surface analysis (e.g., via CrystalExplorer) quantifies interactions like O–H⋯S or C–H⋯O, clarifying packing motifs .
Q. How does the redox activity of the disulfide bond in bis(4-nitrobenzoyl) disulfide impact its stability under varying pH and temperature conditions?
The disulfide bond is susceptible to reduction (e.g., by glutathione) or hydrolysis in alkaline conditions. Stability studies using cyclic voltammetry (CV) can identify redox potentials, while thermogravimetric analysis (TGA) reveals decomposition thresholds (typically >200°C for aromatic disulfides). In acidic media (pH <3), protonation of the disulfide sulfur increases stability, whereas alkaline conditions (pH >10) accelerate cleavage. Controlled-temperature FTIR or Raman spectroscopy monitors structural integrity during heating .
Q. Can bis(4-nitrobenzoyl) disulfide act as a precursor in dynamic covalent chemistry, and what experimental evidence supports this?
Disulfide bonds are dynamic under redox stimuli. In bis(4-nitrobenzoyl) disulfide, the electron-deficient nitro groups may enhance reactivity in thiol-disulfide exchange reactions. Proof-of-concept experiments include:
- Thiolysis assays : Monitoring disulfide breakdown via UV-Vis (absorbance loss at ~260 nm) in the presence of dithiothreitol (DTT).
- Polymer networks : Incorporating the compound into self-healing materials (e.g., ionogels) and testing mechanical recovery after redox cycling .
Data Contradiction and Resolution
Q. Discrepancies in reported solubility of bis(4-nitrobenzoyl) disulfide: How can experimental conditions be standardized?
Literature reports vary due to solvent polarity and purity. For reproducibility:
- Use HPLC-grade solvents (e.g., DMSO, DMF) and quantify solubility via gravimetric analysis.
- Compare with structurally analogous disulfides (e.g., bis(4-chlorophenyl) disulfide, solubility ~2.1 mg/mL in DMSO) as benchmarks .
Methodological Recommendations
- Crystallization : Use slow evaporation from DMSO/water mixtures to grow single crystals suitable for XRD.
- Computational modeling : Employ Gaussian or ORCA for DFT calculations, using B3LYP/6-311+G(d,p) basis sets to predict vibrational spectra and conformational energies .
- Stability assays : Combine differential scanning calorimetry (DSC) and LC-MS to profile degradation products under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
